Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a pyridine ring, which is a common motif in many biologically active molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: These two compounds undergo a Knoevenagel condensation reaction to form an intermediate.
Cyclization: The intermediate is then cyclized under acidic conditions to form the pyridine ring.
Methylation: Finally, the compound is methylated to produce this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace the fluorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug precursor or in drug design. Industry: It can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally, the compound may interact with biological targets through binding to receptors or enzymes, influencing various biochemical pathways.
Molecular Targets and Pathways:
Receptors: Potential binding to specific receptors in the body.
Enzymes: Interaction with enzymes that play a role in metabolic processes.
Comparison with Similar Compounds
Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Similar structure but with a different position of the fluorophenyl group.
Methyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness:
The presence of the fluorine atom in the phenyl group can significantly alter the chemical and biological properties of the compound compared to its non-fluorinated counterparts.
This compound's unique structure and properties make it a valuable tool in scientific research and potential industrial applications. Its versatility in chemical reactions and potential biological activity make it an interesting subject for further study.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-3-5-10(15)6-4-9/h3-6,11H,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCGNXMFSRXUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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